molecular formula C9H17NO5S B561797 N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine CAS No. 144889-50-9

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine

Cat. No. B561797
M. Wt: 251.297
InChI Key: VGJNEDFZFZCLSX-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a major urinary metabolite in humans when exposed to the potential carcinogen 1,3-butadiene .


Synthesis Analysis

A novel, stereoselective synthesis of this cysteine–butadiene metabolite has been developed that is suitable for the production of either diastereomer for use in occupational exposure analysis . The core structure is obtained by coupling L-Cysteine and 4-bromo-1-butene via an S N 2 reaction .


Molecular Structure Analysis

The molecular formula of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is C9H17NO5S . It has an average mass of 251.300 Da and a monoisotopic mass of 251.082748 Da .


Physical And Chemical Properties Analysis

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 573.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.7±6.0 kJ/mol . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 132 Å2 .

Scientific Research Applications

  • N-acetylcysteine Multiple Clinical Applications


    N-acetylcysteine is used as an antidote for acetaminophen overdose and has applications in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, and treatment of pulmonary fibrosis and infertility in clomiphene-resistant polycystic ovary syndrome. It may also have roles in cancer chemoprevention, eradication of Helicobacter pylori, and preventing gentamicin-induced hearing loss (Millea, 2009).

  • Antigenotoxic and Cancer Preventive Mechanisms of N-Acetyl-l-Cysteine
    N-acetyl-l-cysteine (NAC) is used as a mucolytic agent and has multiple protective mechanisms, suggesting a broad array of clinical and experimental applications (Flora et al., 2004).

  • Stereoselective Synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)cysteine
    This research details the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite in humans exposed to 1,3-butadiene, a potential carcinogen. The synthesis process is crucial for occupational exposure analysis (Sharma et al., 2009).

  • Lifespan Extension and Increased Resistance to Environmental Stressors by N-Acetyl-L-Cysteine in Caenorhabditis elegans
    This study found that N-acetyl-L-cysteine supplementation in C. elegans significantly increased resistance to oxidative stress, heat stress, and UV irradiation, and extended both mean and maximum lifespan (Oh, Park & Park, 2015).

  • A Review on Various Uses of N-Acetyl Cysteine
    N-acetyl cysteine (NAC) is an antioxidant and a mucolytic drug used for various diseases. It acts as a scavenger of free radicals and is recommended for disorders resulting from free radical generation (Mokhtari et al., 2016).

  • Analysis of Butadiene Urinary Metabolites
    This paper describes methods for measuring urinary metabolites of 1,3-butadiene, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine. The methods are crucial for assessing exposure and internal dose of this probable human carcinogen (McDonald et al., 2004).

  • More than Antioxidant N-acetyl-L-cysteine in a Murine Model of Endometriosis


    This research suggests the beneficial use of NAC in the clinical treatment of endometriosis due to its complex action on endometrial cells, involving regulation of gene expression and protein activity (Pittaluga et al., 2010).

  • Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases
    N-acetylcysteine has potential in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities. It shows promise in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke (Tardiolo, Bramanti & Mazzon, 2018).

properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJNEDFZFZCLSX-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932439
Record name S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine

CAS RN

144889-50-9
Record name L-Cysteine, N-acetyl-S-(3,4-dihydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
136
Citations
SK Nauhaus, TR Fennell, B Asgharian… - Chemical research in …, 1996 - ACS Publications
1,3-Butadiene (BD) is used in the production of synthetic rubber and other resins. Carcinogenic effects have been observed in laboratory animals exposed to BD, with mice being more …
Number of citations: 57 pubs.acs.org
YS Ding, BC Blount, L Valentin-Blasini… - Chemical Research …, 2009 - ACS Publications
The widespread exposure to potentially harmful volatile organic compounds (VOCs) merits the development of practical and accurate exposure assessment methods. Measuring the …
Number of citations: 92 pubs.acs.org
W Song, Q Han, Y Wan, X Qian, M Wei, Y Jiang… - Chemosphere, 2022 - Elsevier
Human beings are extensively and concurrently exposed to multiple volatile organic compounds (VOCs, including some Class I human carcinogens), which may induce oxidative stress …
Number of citations: 27 www.sciencedirect.com
X Zhang, W Xiong, L Shi, H Hou, Q Hu - Journal of chromatography b, 2014 - Elsevier
Acrylonitrile, acrolein, 1,3-butadiene, benzene, and crotonaldehyde are hazard volatile organic compounds in tobacco smoke, which can be metabolized to mercapturic acids (MAs) …
Number of citations: 34 www.sciencedirect.com
G Li, L Wang, T Fei, H Liu, D Wu, S Zheng - Chromatographia, 2015 - Springer
A simple, rapid and low environmental toxicity ionic liquid-based ultrasonic-assisted dispersive liquid–liquid microextraction (DLLME) procedure was developed and validated for …
Number of citations: 15 link.springer.com
D Gallart-Mateu, P Dualde, C Coscollà… - Analytical and …, 2023 - Springer
The exposure to smoking related products has been evaluated through urine illness risk marker determination through the analysis of urine samples of smokers and vapers. Biomarkers …
Number of citations: 5 link.springer.com
WY Chen, YP Fu, H Tu, W Zhong, L Zhou - Lipids in Health and Disease, 2023 - Springer
Background and Aim Epidemiological evidence on the relationship between exposure to volatile organic compounds (VOCs), both single and mixed, and serum lipid levels is limited, …
Number of citations: 9 link.springer.com
A Nieto, L Zhang, D Bhandari, W Zhu, BC Blount… - Biomarkers, 2021 - Taylor & Francis
3-Butadiene is a volatile organic compound with a gasoline-like odour that is primarily used as a monomer in the production of synthetic rubber. The International Agency for Research …
Number of citations: 8 www.tandfonline.com
RB Jain - Environmental research, 2015 - Elsevier
Data from National Health and Nutrition Examination Survey for the years 2011–2012 were used to evaluate variability in the observed levels of 20 urinary metabolites of volatile …
Number of citations: 32 www.sciencedirect.com
JM Soriano Llobera, D Gallart Mateu… - Analytical and …, 2023 - upcommons.upc.edu
The exposure to smoking related products has been evaluated through urine illness risk marker determination through the analysis of urine samples of smokers and vapers. Biomarkers …
Number of citations: 0 upcommons.upc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.